molecular formula C12H16ClNO2 B2968940 (3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride CAS No. 1586653-91-9

(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride

Cat. No.: B2968940
CAS No.: 1586653-91-9
M. Wt: 241.72
InChI Key: XNVXWSJIRUXEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride is a chemical compound with the molecular formula C12H15NO2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride typically involves the reaction of pyrrolidine with phenylacetic acid under specific conditions. One common method includes:

    Starting Materials: Pyrrolidine and phenylacetic acid.

    Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid.

    Procedure: The mixture is heated under reflux conditions for several hours, allowing the formation of the desired product.

    Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-3-pyrrolidinyl)acetic acid hydrochloride: Similar structure but with a methyl group instead of a phenyl group.

    Pyrrolidine-2-carboxylic acid: Another pyrrolidine derivative with different functional groups.

Uniqueness

(3-Phenyl-1-pyrrolidinyl)acetic acid hydrochloride is unique due to the presence of both a phenyl group and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in other similar compounds.

Properties

IUPAC Name

2-(3-phenylpyrrolidin-1-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)9-13-7-6-11(8-13)10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVXWSJIRUXEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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